molecular formula C12H13NO4 B8747961 Benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate

Benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate

Cat. No. B8747961
M. Wt: 235.24 g/mol
InChI Key: ZBRUCWWSJXEREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

benzyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate

InChI

InChI=1S/C12H13NO4/c14-11(8-13-6-7-16-12(13)15)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

ZBRUCWWSJXEREV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.0 g (6.9 mmol) of (2-oxo-1,3-oxazolidin-3-yl)acetic acid in 10 mL of anhydrous DMF was added 1.0 g (7.6 mmol) of potassium carbonate followed by 1.0 mL (8.3 mmol) of benzyl bromide. The reaction mixture was stirred for 3 h then quenched with water. The aqueous phase was extracted with ethyl acetate (3×25 mL) and the combined organics were washed with water (2×10 mL), brine (10 mL), dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography eluting with 50% ethyl acetate in hexanes to afford the title compound as a white solid 0.50 g (31%). LC-MS: m/z (ES) 236 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
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1 g
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reactant
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Name
Quantity
10 mL
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solvent
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1 mL
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reactant
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Yield
31%

Synthesis routes and methods II

Procedure details

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